

An In-depth Technical Guide to 4-Bromophenylacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenylacetone

Cat. No.: B042570

[Get Quote](#)

CAS Number: 6186-22-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromophenylacetone**, a chemical compound of interest in synthetic organic chemistry. The information presented herein is intended for a scientific audience for research and informational purposes only.

Chemical and Physical Properties

4-Bromophenylacetone, also known as 1-(4-bromophenyl)propan-2-one, is a halogenated aromatic ketone. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	6186-22-7	[1] [2] [3]
Molecular Formula	C ₉ H ₉ BrO	[1]
Molecular Weight	213.07 g/mol	[1] [4]
Appearance	Light orange to Yellow to Green clear liquid	[3]
Purity	>98.0% (GC)	[3]
Boiling Point	139 °C at 11 mmHg	[3]
Flash Point	76 °C	[3]
Specific Gravity (20/20)	1.42	[3]
Refractive Index	1.56	[3]
Storage Temperature	Room Temperature (Recommended in a cool and dark place, <15°C)	[2] [3]

Synthesis of 4-Bromophenylacetone

The synthesis of **4-Bromophenylacetone** can be achieved via a Friedel-Crafts acylation reaction. This method involves the reaction of bromobenzene with chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

- Bromobenzene
- Chloroacetone
- Anhydrous Aluminum Chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous

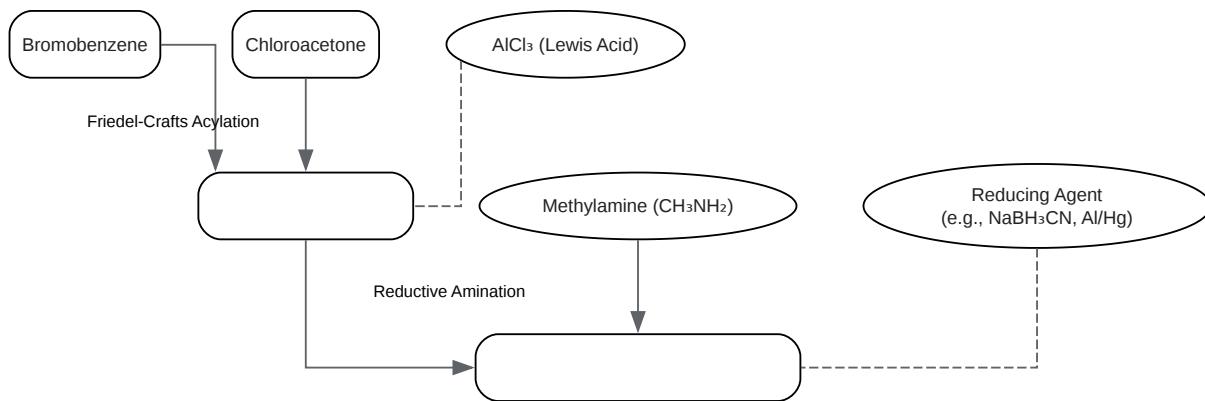
- Hydrochloric acid (HCl), concentrated
- Ice
- Sodium bicarbonate (NaHCO₃) solution, saturated
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
- **Addition of Reactants:** Slowly add a solution of bromobenzene (1.0 equivalent) and chloroacetone (1.05 equivalents) in anhydrous dichloromethane to the stirred suspension via the addition funnel. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride

complex.

- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **4-Bromophenylacetone** can be purified by vacuum distillation.


Applications in Chemical Synthesis

4-Bromophenylacetone is recognized primarily as a precursor in the synthesis of other chemical compounds. Its utility lies in the reactivity of the ketone functional group and the presence of the bromo-substituent on the phenyl ring, which allows for further chemical modifications.

It is important to note that **4-Bromophenylacetone** and related compounds are monitored by law enforcement agencies, such as the U.S. Drug Enforcement Administration (DEA), due to their use as precursors in the clandestine synthesis of controlled substances, including certain amphetamine derivatives.

Synthetic Pathway Diagram

The following diagram illustrates a generalized synthetic pathway where **4-Bromophenylacetone** serves as a key intermediate. This information is provided for academic and research purposes only. The synthesis of controlled substances is illegal and dangerous.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from bromobenzene to a substituted amphetamine derivative via **4-Bromophenylacetone**.

Safety and Handling

4-Bromophenylacetone is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational and educational purposes only. The synthesis and use of controlled substances are subject to strict legal regulations. All chemical syntheses should be carried out by qualified individuals in appropriate laboratory settings, in compliance with all applicable laws and safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad - ChemistryViews [chemistryviews.org]
- 2. youtube.com [youtube.com]
- 3. sog.unc.edu [sog.unc.edu]
- 4. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromophenylacetone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042570#4-bromophenylacetone-cas-number\]](https://www.benchchem.com/product/b042570#4-bromophenylacetone-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com